molecular formula C9H7ClN2O B1592243 2-Chloro-8-methoxyquinazoline CAS No. 944060-66-6

2-Chloro-8-methoxyquinazoline

Cat. No.: B1592243
CAS No.: 944060-66-6
M. Wt: 194.62 g/mol
InChI Key: OENQTKSMBDNMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-8-methoxyquinazoline is an organic compound with the molecular formula C9H7ClN2O It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methoxyquinazoline typically involves the reaction of 2-aminobenzoic acid with orthoesters and ammonium acetate. This reaction affords the quinazoline core structure, which can then be chlorinated and methoxylated to yield the desired compound. The reaction conditions often include solvent-free approaches or the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are commonly employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-methoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases or catalysts to facilitate the substitution.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Scientific Research Applications

2-Chloro-8-methoxyquinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

  • 2-Chloro-6-methoxyquinazoline
  • 2-Chloro-4-methoxyquinazoline
  • 2-Chloro-7-methoxyquinazoline

Comparison: 2-Chloro-8-methoxyquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Biological Activity

2-Chloro-8-methoxyquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit key signaling pathways involved in cancer progression. Notably, it may inhibit tyrosine kinases by binding to ATP-binding sites, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition can disrupt critical pathways such as the Wnt/β-catenin signaling pathway, which is implicated in various cancers.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound derivatives. For instance, a study demonstrated that derivatives based on this scaffold exhibited cytotoxic effects against cancer cell lines such as HCT116 (colon cancer) and HepG2 (liver cancer). The most potent derivative showed an IC50 value ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM, comparable to established anticancer drugs like imatinib mesylate .

Table 1: Cytotoxic Potency of this compound Derivatives

CompoundCell LineIC50 (μM)
18B HCT1165.64 ± 0.68
18B HepG223.18 ± 0.45
49 HCT1168.50 ± 1.44
49 Caco-2Not reported

Case Studies

  • Inhibition of β-Catenin/TCF4 Signaling : A significant finding was that certain derivatives of this compound effectively downregulated β-catenin/TCF4 signaling in cancer cells. This was evidenced by reduced expression levels of β-catenin and TCF4 proteins and decreased mRNA levels of Wnt target genes such as c-MYC and Cyclin D1 in treated HCT116 cells .
  • Cell Cycle Arrest : Another study highlighted that a derivative (compound 49 ) inhibited the proliferation of colorectal cancer cells by blocking their cell cycle at the G2/M phase, leading to significant cytotoxic effects . Flow cytometry analysis revealed that treatment increased the percentage of cells in the G2/M phase from approximately 15% to over 82% at higher concentrations.

Research Findings

Research has consistently shown that modifications to the quinazoline scaffold can enhance biological activity. For example, structure-activity relationship (SAR) studies have identified specific substitutions that improve potency against various kinases involved in cancer progression . The selectivity of these compounds for specific kinases is crucial for minimizing side effects while maximizing therapeutic efficacy.

Properties

IUPAC Name

2-chloro-8-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENQTKSMBDNMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601705
Record name 2-Chloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944060-66-6
Record name 2-Chloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Neat POCl3 (400 mL) was added to 8-methoxyquinazolin-2-ol (5.0 g, 28.4 mmole) with stirring and cooling over an ice bath under argon. After ca. 1 minute, the reaction was removed from the ice bath and stirred at RT for ca. 20 minutes until a fine yellow suspension was formed. The reaction, fitted with a reflux condenser, was heated in an oil bath at 140-145° C. After about 1 hour, the reaction turned clear and colorless. LCMS showed that the reaction was complete. The POCl3 was evaporated under reduced pressure, and dried in vacuo. After 12 hours, the residue was partitioned between EtOAc (300 mL) and sat. NaHCO3 (200 mL). The mixture was stirred cautiously watching gas evolution until the pH reached ˜8. The layers were separated and the organic layer was washed with NaHCO3 (2×100 mL), water with 5% brine (2×100 mL), brine (100 mL), dried (Na2SO4), filtered and evaporated to a yellow solid. The crude product was purified by flash chromatography eluting with 50% EtOAc/Hexane and finishing with 100% EtOAc to produce a white solid after evaporating the correct fractions. The pure 2-chloro-8-methoxyquinazoline was isolated in 89% yield (4.9 g, 25.3 mmole).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-8-methoxyquinazoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-8-methoxyquinazoline
Reactant of Route 3
Reactant of Route 3
2-Chloro-8-methoxyquinazoline
Reactant of Route 4
Reactant of Route 4
2-Chloro-8-methoxyquinazoline
Reactant of Route 5
2-Chloro-8-methoxyquinazoline
Reactant of Route 6
2-Chloro-8-methoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.